molecular formula C6H3Br2ClO B3043125 3,5-Dibromo-4-chlorophenol CAS No. 74104-19-1

3,5-Dibromo-4-chlorophenol

Cat. No.: B3043125
CAS No.: 74104-19-1
M. Wt: 286.35 g/mol
InChI Key: BVXNCUMOFKGFKF-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chlorophenol: is an organic compound that belongs to the class of halogenated phenols It consists of a phenol ring substituted with two bromine atoms at the 3rd and 5th positions and a chlorine atom at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-chlorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic halogenation of phenol with bromine and chlorine under controlled conditions. The reaction can be carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the selective bromination and chlorination of phenol derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product. The process is scalable and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Dibromo-4-chlorophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals .

Medicine: Its halogenated structure makes it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties. It is also used in the formulation of flame retardants and other industrial products .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-chlorophenol involves its interaction with molecular targets and pathways in biological systems. The halogen atoms in the compound can form strong interactions with proteins and enzymes, affecting their function. The compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-4-chlorophenol is unique due to the presence of both bromine and chlorine atoms on the phenol ring. This combination of halogens imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,5-dibromo-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXNCUMOFKGFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

8.9 g of 2,3,5,6-tetrabromo-4-chlorophenol are dissolved in a mixture of 40 ml of 1 N methanolic KOH and 60 ml of methanol and then 4 g of Raney nickel are added to the solution. Hydrogenation is carried out with hydrogen in a shaking apparatus for 41/2 hours under normal pressure at 20° C. The uptake of hydrogen is 98% of theory. The catalyst is removed by filtration and the filtrate is concentrated. The residue is recrystallised twice from cyclohexane, affording 3.5 g of 3,5-dibromo-4-chlorophenol in the form of colourless crystals with a melting point of 121° C.
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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